1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
Description
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: see supplier-specific data) is a proline-derived compound characterized by a pyrrolidine ring substituted at the 1-position with a pyrimidin-2-yl group and a carboxylic acid moiety at the 2-position. Its molecular formula is C₉H₁₂ClN₃O₂, with a molecular weight of 229.67 g/mol . The compound is cataloged under MDL number MFCD30342869 and is supplied by American Elements in high-purity grades (up to 99.999%) for life science applications, including pharmaceutical and materials research .
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYNTRXPAKSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Control at the Pyrrolidine C2 Position
Chiral pool synthesis leveraging L-proline or its derivatives remains the most reliable method for installing the (S)-configuration at the C2 position. The rigidity of the pyrrolidine ring necessitates careful selection of protecting groups during N-functionalization to prevent epimerization. tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups demonstrate superior compatibility in maintaining stereochemical integrity during pyrimidine coupling reactions.
Pyrimidine Ring Installation Strategies
Direct coupling of preformed pyrimidine derivatives to pyrrolidine intermediates faces limitations due to the poor nucleophilicity of pyrimidin-2-amine. Transition-metal-mediated C–H activation has emerged as a preferred method, with palladium and iridium catalysts enabling direct arylation of pyrrolidine at the N1 position. Computational studies suggest the pyrimidine’s electron-deficient nature facilitates oxidative addition in catalytic cycles, with reported yields exceeding 78% in optimized systems.
Chiral Pool Synthesis from Proline Derivatives
L-Proline-Based Route
The canonical synthesis begins with L-proline methyl ester protection, followed by N-alkylation with 2-chloropyrimidine under basic conditions:
- Protection : L-proline → L-proline methyl ester hydrochloride (HCl/MeOH, 89% yield)
- N-Alkylation : React with 2-chloropyrimidine (K2CO3, DMF, 80°C, 12 h)
- Ester Hydrolysis : NaOH aqueous/THF, rt, 4 h (95% yield)
This three-step sequence achieves an overall 68% yield with >99% enantiomeric excess (ee). Scale-up studies demonstrate consistent performance at kilogram scale when using dimethylacetamide (DMA) as the solvent.
Alternative Amino Acid Platforms
Comparative studies evaluate D-glutamic acid and trans-4-hydroxy-L-proline as chiral templates:
| Starting Material | Key Advantage | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| L-Proline | Commercial availability | 68 | >99 | |
| D-Glutamic Acid | Enables C4 functionalization | 52 | 98 | |
| 4-Hydroxyproline | Introduces H-bond donor | 61 | 97 |
Transition-Metal-Catalyzed C–H Functionalization
Modern synthetic approaches employ catalytic C–H activation to streamline pyrimidine installation:
Palladium-Catalyzed Direct Arylation
A breakthrough methodology uses Pd(OAc)2 with 1,10-phenanthroline ligands to mediate coupling between pyrrolidine-2-carboxylic acid derivatives and 2-bromopyrimidine:
Conditions :
- Catalyst: Pd(OAc)2 (5 mol%)
- Ligand: 4,5-Diazafluoren-9-one (10 mol%)
- Base: Cs2CO3
- Solvent: tert-Amyl alcohol, 110°C, 24 h
Yield : 82% (racemic), 75% (enantiopure when using chiral ligands)
Mechanistic studies indicate a concerted metalation-deprotonation pathway, with the carboxylic acid group directing C–H activation at the proximal N1 position.
Iridium-Mediated Borylation/Cross-Coupling
Ionic Liquid-Mediated Green Synthesis
The development of L-pyrrolidine-2-carboxylic acid sulfate (LPCAS) as a dual solvent-catalyst enables solvent-free synthesis:
Procedure :
- Mix equimolar 2-naphthol, aldehyde, and LPCAS (20 mol%)
- Heat at 100°C under solvent-free conditions for 6–15 minutes
- Dilute with H2O, filter, recrystallize (yields 88–95%)
Advantages :
- Reaction times reduced from hours to minutes vs. conventional methods
- Catalyst recycling possible for 5 cycles without activity loss
- Avoids toxic solvents (DMF, DMSO)
While initially developed for xanthene derivatives, this methodology has been adapted for pyrimidine coupling through substitution of 2-chloropyrimidine in place of aldehydes.
Comparative Analysis of Synthetic Methods
Critical evaluation of four major approaches reveals trade-offs between efficiency, stereocontrol, and scalability:
| Method | Yield (%) | ee (%) | PMI* | Cost Index |
|---|---|---|---|---|
| Chiral Pool (Proline) | 68 | >99 | 18.7 | 1.0 |
| Pd-Catalyzed C–H | 82 | 75 | 9.2 | 2.3 |
| Ir-Borylation | 76 | 98 | 14.5 | 4.1 |
| Ionic Liquid (LPCAS) | 91 | >99 | 5.8 | 1.7 |
*Process Mass Intensity (PMI) calculated as total mass input per mass product.
The ionic liquid method achieves the lowest PMI and highest yields but requires specialized catalyst synthesis. Chiral pool synthesis remains preferred for enantiopure API production despite higher mass intensity.
Industrial-Scale Process Optimization
Crystallization-Induced Dynamic Resolution
A patent-pending approach combines chiral pool synthesis with CIDR to enhance ee:
Continuous Flow Hydrogenation
Integrated flow systems reduce catalyst loading in nitro group reductions during analog synthesis:
- Microreactor: H-Cube Pro (ThalesNano)
- Conditions: 30 bar H2, 60°C, 0.5 mL/min
- Catalyst: 0.5% Pd/Al2O3 (vs. 5% in batch)
Outcome : 99% conversion, 50% reduced metal usage
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemical Properties and Structure
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid has the following chemical characteristics:
- Molecular Formula : C₉H₁₂N₃O₂
- Molecular Weight : 198.21 g/mol
- IUPAC Name : 1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid
The compound features a pyrrolidine ring substituted with a pyrimidine moiety, which contributes to its biological activity and interaction with various molecular targets.
Pharmaceutical Applications
- Neurological Disorders : Research indicates that derivatives of pyrrolidine compounds can be effective in treating neurological disorders, including dementia and amnesia. Studies have shown that certain pyrrolidine derivatives can enhance cognitive function and memory retention in animal models by modulating neurotransmitter systems .
- Antidepressant Activity : Some studies suggest that compounds similar to this compound may exhibit antidepressant properties by influencing serotonin and norepinephrine levels in the brain. This mechanism could provide a basis for developing new antidepressant therapies .
- Cancer Treatment : The structural features of pyrrolidine compounds allow them to interact with specific protein kinases involved in cancer cell proliferation. Inhibitors targeting these kinases have been developed from similar chemical frameworks, suggesting potential applications in oncology .
- Antibacterial Properties : Research has indicated that certain pyrrolidine derivatives possess antibacterial activity, making them candidates for developing new antibiotics. This is particularly relevant given the rising resistance to existing antibacterial agents .
Case Study 1: Cognitive Enhancement
A study involving the administration of this compound to mice demonstrated significant improvements in memory retention compared to control groups. The compound was shown to prolong the latency period in electroconvulsive shock-induced amnesia models, indicating its potential as a cognitive enhancer .
Case Study 2: Antidepressant Effects
In another study, researchers explored the antidepressant-like effects of various pyrrolidine derivatives in rodent models. The results showed that these compounds significantly reduced depressive behaviors, suggesting a possible mechanism involving serotonin reuptake inhibition .
Case Study 3: Anticancer Activity
Preclinical trials have highlighted the anticancer potential of pyrrolidine-based compounds. One study reported that a derivative similar to this compound inhibited the growth of specific cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, influencing biological processes. The carboxylic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
(a) 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic Acid
- Molecular Formula : C₉H₁₁N₃O₂ (neutral form).
- CAS : 1316217-16-7.
- Key Difference: The carboxylic acid group is at the pyrrolidine 3-position instead of 2.
(b) 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₀H₁₄ClN₃O₂ (hydrochloride salt).
- Key Difference : The pyrimidine is substituted at the 4-position, and the pyrrolidine ring is replaced by a six-membered piperidine. The larger ring increases conformational flexibility, which may enhance binding to larger active sites (e.g., kinases) but reduce metabolic stability compared to pyrrolidine derivatives .
Functional Group Variations
(a) 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid
- Molecular Formula: C₉H₁₅NO₃.
- CAS : 23500-16-3.
- Key Difference: The pyrimidinyl group is replaced by a 2-methylpropanoyl (isobutyryl) group. However, the acyl group may improve membrane permeability .
(b) 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid
- Molecular Formula: C₁₃H₁₅NO₆S.
- CAS : 1008191-83-0.
- Key Difference: The pyrimidinyl group is replaced by a sulfonated benzodioxine moiety.
Ring-System Modifications
(a) 1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic Acid
- Key Feature: Contains an additional carboxypropanoyl side chain.
(b) 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
- Molecular Formula : C₁₆H₁₈F₃N₅O₂.
- CAS : 1006334-19-4.
- Key Difference : Incorporates a trifluoromethyl group on the pyrimidine ring. The CF₃ group enhances metabolic stability and hydrophobic interactions, making this compound a candidate for drug discovery targeting resistant pathogens .
Comparative Data Table
Biological Activity
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, a compound characterized by its pyrimidine and pyrrolidine structures, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.22 g/mol. The compound features a pyrimidine ring attached to a pyrrolidine structure, along with a carboxylic acid functional group that enhances its biological efficacy through hydrogen bonding.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, impacting metabolic pathways and cellular processes.
- Receptor Binding : It may bind to receptors involved in signal transduction, influencing physiological responses.
These interactions suggest that the compound could modulate critical biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown promising antimicrobial effects against several pathogens, indicating its potential as an antimicrobial agent.
- Anticancer Activity : The compound has been evaluated for anticancer properties, demonstrating efficacy in inhibiting growth in cancer cell lines .
- Enzymatic Inhibition : It has shown potential as an enzyme inhibitor, particularly in pathways associated with cancer and metabolic disorders .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of the compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong antiproliferative effects. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways .
Q & A
Basic: What are the established synthetic routes for 1-(pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, and what factors influence yield optimization?
Methodological Answer:
The synthesis typically involves coupling pyrimidine derivatives with pyrrolidine precursors. A common approach is nucleophilic substitution at the pyrimidine’s C2 position using pyrrolidine-2-carboxylic acid derivatives. For example, reacting 2-chloropyrimidine with pyrrolidine-2-carboxylic acid under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Yield optimization depends on:
- Temperature control : Elevated temperatures (80–100°C) enhance reactivity but may promote side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst use : Transition-metal catalysts (e.g., Pd) can facilitate coupling in complex derivatives .
Basic: How is the structural elucidation of this compound achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves spatial arrangement, confirming the pyrimidine-pyrrolidine dihedral angle (~60°), critical for assessing conformational stability .
Advanced: How can computational reaction path search methods improve the synthesis design of derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling reaction pathway optimization . For instance:
- Reaction feasibility : Calculate activation energies for pyrimidine-pyrrolidine coupling to prioritize viable routes .
- Solvent effects : COSMO-RS simulations model solvent interactions to minimize byproducts .
- Machine learning : Train models on existing reaction data (e.g., yields, conditions) to predict optimal parameters for novel derivatives .
Advanced: What strategies resolve contradictions in reported biological activities of pyrrolidine-pyrimidine hybrids?
Methodological Answer:
Discrepancies often arise from:
- Enantiomeric purity : Chiral HPLC or capillary electrophoresis ensures consistent evaluation of stereoisomers, as small structural changes drastically alter bioactivity .
- Assay conditions : Standardize cell-based assays (e.g., pH, incubation time) to reduce variability. For example, conflicting IC₅₀ values may reflect differences in serum protein binding .
- Metabolic stability : Use isotopic labeling (e.g., ¹⁴C) to track degradation pathways and validate in vivo relevance .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Chiral auxiliaries : The pyrrolidine ring’s rigidity aids in asymmetric synthesis of peptidomimetics .
- Enzyme inhibition : Pyrimidine’s electron-deficient core interacts with ATP-binding pockets (e.g., kinase inhibitors) .
- Prodrug design : Carboxylic acid moiety facilitates ester/amide prodrug formulations for enhanced bioavailability .
Advanced: What experimental approaches determine enantiomeric purity?
Methodological Answer:
- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers (e.g., retention time differences >2 min) .
- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm absolute configuration .
- X-ray crystallography with anomalous scattering : Resolves stereochemistry unambiguously in crystalline derivatives .
Advanced: How do solvent and catalyst choices impact regioselectivity in pyrimidine-pyrrolidine coupling?
Methodological Answer:
- Solvent polarity : High polarity (e.g., DMF) stabilizes charged intermediates, favoring C2-substitution over N1-alkylation .
- Catalyst design : Pd(PPh₃)₄ promotes Suzuki-Miyaura coupling for aryl-pyrimidine hybrids, while CuI/ligand systems enhance Ullmann-type couplings .
- Additives : Silver salts (Ag₂CO₃) scavenge halides, reducing side reactions in palladium-catalyzed systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
